4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL
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Overview
Description
4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridine with various substituted ketones under reflux conditions . The reaction is often catalyzed by copper (I) or other transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with a similar core structure, known for its wide range of applications in medicinal chemistry.
Pyrazolyl derivatives: Compounds containing the pyrazole ring, often investigated for their biological activities.
Uniqueness
4-{3-[(E)-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its combination of multiple heterocyclic rings and the presence of a fluorophenyl group, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
4-[3-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-32-20-12-16(7-10-19(20)31)23-24(30-11-3-2-4-21(30)28-23)26-13-17-14-27-29-22(17)15-5-8-18(25)9-6-15/h2-14,31H,1H3,(H,27,29)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIDPQRMCFKMR-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(NN=C4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(NN=C4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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